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1. Introduction This document details two analytical methods for the determination of Lisinopril in

pharmaceutical dosage forms and spiked human plasma. The methods are based on the derivatization of the

drug with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in an alkaline borate buffer (pH 9) to form a

yellow, fluorescent product [1]. The first method is a direct spectrophotometric measurement, while the

second is a more sensitive reversed-phase HPLC method with fluorimetric detection. Solid-phase extraction

(SPE) is used for plasma samples to overcome interference from endogenous amino acids [1].

2. Experimental Protocol

2.1. Reagents and Materials

Analytical Standard: Lisinopril dihydrate.
Derivatizing Agent: 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

Buffer: Borate buffer, pH 9.0.
Internal Standard (for HPLC): Bumetanide.

HPLC Mobile Phase: Methanol and 0.02 M sodium dihydrogen phosphate, pH 3.0 (55:45, v/v).
Solvents: Methanol, water (HPLC grade).

Solid-Phase Extraction (SPE) Cartridges (for plasma samples).

2.2. Derivatization Reaction Workflow The following diagram illustrates the core derivatization and

analysis workflow for both methods.
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2.3. Step-by-Step Procedures
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A. Sample Preparation (Tablets)
Weigh and powder tablets.
Extract an amount of powder equivalent to about 10 mg of Lisinopril with methanol.

Dilute the extract to a known volume with methanol to obtain a stock solution of
approximately 1 mg/mL.

B. Derivatization Procedure for Calibration Standards and Samples
Transfer aliquots of Lisinopril standard or sample solution (to cover the desired

concentration range) to a series of 10 mL glass tubes.
Add 2.0 mL of borate buffer (pH 9.0) to each tube.

Add 1.5 mL of a 0.2% (w/v) NBD-Cl solution in methanol.
Heat the mixture in a water bath at 70°C for 25 minutes.

Cool the tubes under tap water.
For the spectrophotometric method, dilute the solution with methanol to 5 mL and

measure the absorbance. For the HPLC method, dilute the solution with the mobile
phase, add the internal standard (bumetanide), and inject into the HPLC system [1].

C. Sample Preparation (Spiked Human Plasma)
Spike human plasma with known amounts of Lisinopril.

Apply the plasma sample to a pre-conditioned SPE cartridge.
Wash with water and elute Lisinopril with methanol.

Evaporate the eluate to dryness under a stream of nitrogen.
Reconstitute the residue and follow the derivatization procedure (Section 2.3.B) above

[1].

2.4. Instrumental Analysis

Spectrophotometric Method:
Measure the absorbance of the derivatized solution at 470 nm against a reagent blank
[1].

HPLC Method:
Column: Reversed-phase ODS column (e.g., C18).

Mobile Phase: Methanol-0.02 M sodium dihydrogen phosphate, pH 3.0 (55:45, v/v).
Flow Rate: 1.0 mL/min.

Detection: Fluorimetric detection with excitation at 470 nm and emission at 540 nm [1].

Method Parameters and Validation Data

The following tables summarize the key analytical parameters and validation data for the two methods as

reported in the literature [1].
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Table 1: Analytical Performance Characteristics

Parameter Spectrophotometric Method HPLC Method

Linear Range 2 - 20 µg/mL 0.02 - 3.2 µg/mL

Minimum Detectability 0.3 µg/mL (6.1 x 10⁻⁷ M) 0.008 µg/mL (1.7 x 10⁻⁸ M)

Application Dosage forms Dosage forms & spiked human plasma

Recovery in Plasma Not Applicable 101.6 ± 3.35%

Table 2: Optimized Reaction Conditions for Derivatization

Parameter Optimized Condition

Buffer Borate buffer, pH 9.0

NBD-Cl Volume/Concentration 1.5 mL of 0.2% (w/v) solution

Reaction Temperature 70°C

Reaction Time 25 minutes

Discussion and Analyst Notes

Method Selection: The HPLC method is significantly more sensitive and is required for biological
fluid analysis like plasma. The spectrophotometric method is a simpler, cost-effective option for quality

control of pharmaceutical formulations.
Specificity: Both methods were successfully applied to dosage forms without interference from

common excipients or from hydrochlorothiazide in co-formulated products [1].
Critical Steps:

pH Control: The derivatization reaction is pH-dependent; the borate buffer must be accurately
prepared to maintain a pH of 9.0.

Reaction Time/Temperature: Strict adherence to the 70°C heating for 25 minutes is necessary
for reproducible and complete derivatization.
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Plasma Clean-up: The SPE procedure is critical for removing interfering substances from

plasma samples prior to derivatization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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